1,2,4,5-Tetraiodobenzene
CAS No.: 636-31-7
Cat. No.: VC2113520
Molecular Formula: C6H2I4
Molecular Weight: 581.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 636-31-7 |
---|---|
Molecular Formula | C6H2I4 |
Molecular Weight | 581.7 g/mol |
IUPAC Name | 1,2,4,5-tetraiodobenzene |
Standard InChI | InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |
Standard InChI Key | QHODZFPKHGDLOS-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1I)I)I)I |
Canonical SMILES | C1=C(C(=CC(=C1I)I)I)I |
Melting Point | 254.0 °C |
Introduction
Basic Properties and Classification
1,2,4,5-Tetraiodobenzene is one of three possible constitutional isomers of tetraiodobenzenes, which are a group of iodobenzenes containing four iodine atoms as substituents (C₆H₂I₄). The other isomers are 1,2,3,4-tetraiodobenzene and 1,2,3,5-tetraiodobenzene, each with distinct physical and chemical properties .
Fundamental Properties
The compound is characterized by the following basic properties:
Nomenclature and Identification
The compound is known by several names in chemical literature and databases:
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1,2,4,5-Tetraiodobenzene (IUPAC name)
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Benzene,1,2,4,5-tetraiodo- (alternative name)
Structural Characteristics
Molecular Geometry
1,2,4,5-Tetraiodobenzene exhibits a highly symmetrical structure with the four iodine atoms arranged in a specific pattern around the benzene ring. The molecule possesses crystallographically exact C_i and approximate D_{2h} molecular symmetry . This symmetry is important for understanding its physical properties and intermolecular interactions.
Intramolecular Interactions
The molecular structure of 1,2,4,5-tetraiodobenzene is significantly influenced by:
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Intramolecular steric repulsion between adjacent iodine atoms
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Through-space interactions involving vicinal iodine atoms
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Observable alterations in endocyclic ipso C-C-C angles due to these interactions
These structural features contribute to the compound's planar conformation and influence its crystal packing behavior.
Crystallographic Properties
Crystal Structure
The crystal structure of 1,2,4,5-tetraiodobenzene has been thoroughly characterized through X-ray diffraction studies. Key crystallographic parameters include:
Parameter | Value |
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Space Group | P 1 2/c 1 |
a | 17.8144 ± 0.0008 Å |
b | 7.4999 ± 0.0008 Å |
c | 7.9125 ± 0.0008 Å |
α | 90° |
β | 102.203 ± 0.002° |
γ | 90° |
Cell Volume | 1033.27 ± 0.16 ų |
Cell Temperature | 223 ± 2 K |
Crystal Packing and Intermolecular Interactions
The crystal packing of 1,2,4,5-tetraiodobenzene is characterized by:
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Planar molecules that form pairs across the unit cell
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Notable short contacts between molecules
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Significant intermolecular I...I interactions, which play a crucial role in the crystal organization
These halogen-bonding interactions are particularly important for the self-assembly properties of the compound and have been studied using both X-ray diffraction and computational methods.
Synthesis Methods
Traditional Synthesis Approaches
While the search results don't provide specific synthesis methods for 1,2,4,5-tetraiodobenzene, similar tetra-substituted benzenes can be synthesized through several established methods:
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Direct iodination of benzene with iodine and appropriate oxidizing agents
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Sequential halogenation reactions starting from less substituted iodobenzenes
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Metal-catalyzed coupling reactions
Physical and Chemical Properties
Physical Properties
1,2,4,5-Tetraiodobenzene is characterized by its high melting point (249-252°C), which is significantly higher than many other organic compounds. This elevated melting point is likely due to the strong intermolecular forces present in the crystal structure, particularly the halogen bonding interactions between iodine atoms of adjacent molecules .
The compound appears as white needle-like crystals and is solid at room temperature. Its estimated density of 3.1612 g/cm³ is relatively high compared to other organic compounds, primarily due to the presence of four heavy iodine atoms .
Chemical Reactivity
While specific reactivity data is limited in the search results, tetraiodobenzenes generally exhibit reactivity patterns typical of iodoarenes:
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Susceptibility to metal-catalyzed coupling reactions (Suzuki, Sonogashira, etc.)
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Potential for nucleophilic aromatic substitution under appropriate conditions
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Ability to participate in halogen exchange reactions
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Potential for metal-halogen exchange with strong organometallic reagents
The high degree of iodine substitution likely influences the electronic properties of the benzene ring, affecting its reactivity in various chemical transformations.
Supplier | Product Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | S39250 | Aldrich | 10 mg | $115 |
Frontier Specialty Chemicals | JK542507 | 98% | 100 mg | $128 |
Matrix Scientific | 016602 | 98% | 500 mg | $245 |
Frontier Specialty Chemicals | JK542507 | 98% | 500 mg | $339 |
This pricing information suggests that 1,2,4,5-tetraiodobenzene is a relatively expensive laboratory chemical, likely due to the specialized synthesis methods required and the content of four iodine atoms per molecule .
Research Applications
Crystal Engineering Studies
1,2,4,5-Tetraiodobenzene has been studied extensively in the field of crystal engineering, particularly for its halogen bonding capabilities. Research has focused on:
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Understanding the nature and strength of intermolecular I...I interactions
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Studying the influence of these interactions on crystal packing
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Investigating the potential use of halogen bonding for designing new materials with specific properties
Synthetic Building Block
As a tetra-substituted aromatic compound, 1,2,4,5-tetraiodobenzene can serve as a versatile building block in organic synthesis, potentially enabling:
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Creation of complex molecular architectures through selective functionalization
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Development of cross-coupling methodologies
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Synthesis of materials with applications in electronics, optics, or other specialized fields
Comparison with Other Tetraiodobenzene Isomers
1,2,4,5-Tetraiodobenzene is one of three possible constitutional isomers of tetraiodobenzene. The table below compares key properties of these isomers:
Property | 1,2,3,4-Tetraiodobenzene | 1,2,3,5-Tetraiodobenzene | 1,2,4,5-Tetraiodobenzene |
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CAS Number | 634-68-4 | 634-92-4 | 636-31-7 |
Melting Point | 136°C | 148°C | 249-252°C |
Molecular Symmetry | Lower | Lower | Higher (C_i, ~D_{2h}) |
The significantly higher melting point of 1,2,4,5-tetraiodobenzene compared to its isomers indicates stronger intermolecular forces in the crystal structure, likely due to its more symmetrical arrangement of iodine atoms .
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